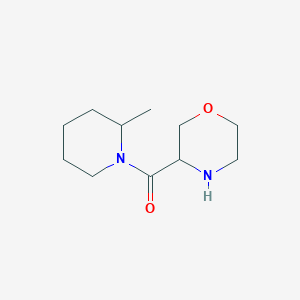

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

説明

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a methanone derivative featuring a 2-methylpiperidine moiety linked to a morpholine ring at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, including cannabinoid (CB1/CB2) and orexin receptors. The morpholine and piperidine rings contribute to its physicochemical properties, such as solubility and lipophilicity, which influence pharmacokinetics and receptor interactions .

特性

分子式 |

C11H20N2O2 |

|---|---|

分子量 |

212.29 g/mol |

IUPAC名 |

(2-methylpiperidin-1-yl)-morpholin-3-ylmethanone |

InChI |

InChI=1S/C11H20N2O2/c1-9-4-2-3-6-13(9)11(14)10-8-15-7-5-12-10/h9-10,12H,2-8H2,1H3 |

InChIキー |

HJGAXSWBBOVRSV-UHFFFAOYSA-N |

正規SMILES |

CC1CCCCN1C(=O)C2COCCN2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps . The key steps include:

- Alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.

- Reduction and rearrangement to generate a benzyl-protected piperidine intermediate.

- Deprotection and amide formation to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.

化学反応の分析

Types of Reactions: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the production of various chemical products and materials.

作用機序

(2-メチルピペリジン-1-イル)(モルホリン-3-イル)メタノンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物の複素環は、さまざまな受容体や酵素に結合し、それらの活性を調節する可能性があります。 たとえば、炎症プロセスに関与する特定の酵素や受容体を阻害し、抗炎症作用を発揮する可能性があります .

類似化合物:

(3S,5R)-3-ヒドロキシ-5-メチルピペリジン-1-イル(2-メチルピリジン-3-イル)メタノン: 類似のピペリジン構造を共有していますが、置換基が異なります.

3-(モルホリン-4-イル)プロパン-2,3-ジオン4-アリルチオセミカルバゾン: モルホリン環を含み、類似の生物活性を示します.

独自性: (2-メチルピペリジン-1-イル)(モルホリン-3-イル)メタノンは、ピペリジン環とモルホリン環の組み合わせによって、独特の化学的および生物学的特性を与えられています。この二重環構造は、さまざまな分子標的と多様な相互作用を可能にし、複数の分野における研究開発に貴重な化合物となっています。

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Methanone Derivatives

The compound’s key structural elements—a 2-methylpiperidine group and a morpholin-3-yl substituent—distinguish it from analogs. Below are critical comparisons:

| Compound | Key Structural Features | Biological Target | Reference |

|---|---|---|---|

| (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone | 2-Methylpiperidine + morpholin-3-yl | Not explicitly stated | - |

| GW405833 | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | CB2 receptor agonist | |

| TMCP-200 | 1-(2-Morpholin-4-ylethyl)-1H-indol-3-ylmethanone | Synthetic cannabimimetic | |

| MK-6096 | (2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone | Dual orexin receptor antagonist | |

| (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | 2-Methylpiperidine + 4-aminophenyl | Antimicrobial/antioxidant |

Key Observations :

- Morpholine Position : The morpholin-3-yl group in the target compound differs from morpholin-4-yl in GW405833 and TMCP-200. Positional isomers may alter receptor binding due to steric or electronic effects .

- Piperidine Substitution : The 2-methyl group on piperidine is shared with MK-6096, suggesting this substituent enhances receptor affinity or metabolic stability .

Receptor Affinity and Pharmacological Effects

Cannabinoid Receptor Interactions

- GW405833 : A CB2 agonist with a morpholin-4-ylethyl chain attached to an indole. The ethyl linker and morpholine position may enhance selectivity for CB2 over CB1 receptors .

- TMCP-200 : Binds to CB1/CB2 receptors with moderate affinity. Its morpholin-4-ylethyl group and tetramethylcyclopropyl moiety contribute to prolonged activity but increased lipophilicity .

- No direct activity data is available, but structural parallels suggest possible neuromodulatory effects .

Orexin Receptor Antagonism

- MK-6096 : A dual orexin receptor antagonist with a 2-methylpiperidine group. The fluoropyridinyl and pyrimidinyl substituents are critical for high receptor occupancy and sleep-promoting effects .

- Target Compound : Lacks the extended aromatic systems of MK-6096, likely rendering it inactive against orexin receptors. However, the 2-methylpiperidine moiety could serve as a scaffold for future modifications .

Physicochemical and Pharmacokinetic Properties

| Property | (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone | GW405833 | MK-6096 |

|---|---|---|---|

| Molecular Weight | ~250 g/mol (estimated) | 470.35 g/mol | 451.52 g/mol |

| logP | ~1.5 (predicted) | 4.2 | 3.8 |

| Water Solubility | Moderate (due to morpholine) | Low | Low |

| CNS Penetration | Likely limited | Moderate | High |

Notes:

生物活性

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is . The compound features a piperidine ring and a morpholine ring, both of which are nitrogen-containing heterocycles. The presence of a methanone functional group (C=O) further enhances its reactivity and potential interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures to (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone have been investigated for various pharmacological activities, including:

- Enzyme Inhibition : Compounds with piperidine and morpholine moieties often exhibit inhibitory effects on enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have shown promise as modulators of neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Interaction Studies

Interaction studies focus on the binding affinity of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone with various biological targets. These investigations are crucial for understanding how this compound interacts with enzymes, receptors, and other biomolecules. Preliminary data suggest potential interactions with:

- Metabotropic Glutamate Receptors (mGluRs) : Compounds structurally related to (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone have been identified as allosteric modulators of mGluRs, which are implicated in CNS disorders .

Structure-Activity Relationship (SAR)

The unique combination of piperidine and morpholine rings may confer distinct pharmacological profiles. A comparative analysis of structurally similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Piperidin-4-yl)-N-(4-methylphenyl)methanamine | Piperidine ring with aromatic substitution | Antidepressant effects |

| 4-(Morpholinomethyl)phenol | Morpholine ring with phenolic group | Antioxidant properties |

| N-(2-Pyridyl)-N'-(4-methylphenyl)urea | Urea linkage with pyridine | Anticancer activity |

The specific combination of a 2-methylpiperidine moiety and a morpholine ring in (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone may lead to novel therapeutic applications not found in other similar compounds.

Synthesis Methods

The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing the reactivity of the carbonyl group to form derivatives.

- Carbonyl Reactivity : Engaging in reactions that modify the compound to enhance its biological activity.

These synthetic pathways are essential for developing analogs that could exhibit improved efficacy or selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。